molecular formula C11H11BrClN3 B604151 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine CAS No. 1013099-50-7

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine

Cat. No. B604151
CAS RN: 1013099-50-7
M. Wt: 300.58g/mol
InChI Key: DWXQHHHAWWSSAS-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H9BrClN3 and a molecular weight of 286.56 . It is supplied by several vendors including Wuhan Anruike Pharmaceutical Technology Co., Ltd .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is substituted with bromine and chlorine atoms and also has a 2,5-dimethyl-1H-pyrrol-1-yl group attached to it .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 437.7±55.0 °C and a predicted density of 1.61±0.1 g/cm3 . The predicted pKa value is -3.77±0.70 .

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the application of various hybrid catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine scaffolds, indicating the potential relevance of related compounds in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).

Regioselectivity in Bromination

The study on regioselectivity in the free radical bromination of dimethylated pyridines by Thapa et al. (2014) provides insights into the mechanisms and regioselectivity of bromination, relevant to understanding the chemical behavior of brominated compounds. This work underscores the complexity of bromination reactions and their utility in synthesizing specifically substituted compounds, which could be related to the synthesis or modification of the compound (Thapa, Brown, Balestri, & Taylor, 2014).

Pharmacological and Toxicological Aspects of Related Compounds

Although the request excludes drug use, dosage, and side effects, the pharmacological and toxicological profiles of structurally related compounds provide a foundation for understanding the potential biomedical applications and safety considerations of similar chemicals. For example, studies on new psychoactive substances (NPS) and their impacts on health offer a background for evaluating related compounds' physiological effects and risks (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name

5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3/c1-6-4-5-7(2)16(6)11-14-8(3)9(12)10(13)15-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXQHHHAWWSSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC(=C(C(=N2)Cl)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine

Synthesis routes and methods

Procedure details

A flask containing a mixture of 5-bromo-4-chloro-6-methylpyrimidin-2-amine (34.8 mmol), 2,5-hexanedione (6.15 mL, 52.2 mmol), and p-toluenesulfonic acid (330 mg, 1.74 mmol) in toluene (100 mL) was fitted with a Dean-stark apparatus and condenser and the mixture was heated to reflux. After refluxing overnight the solution was cooled to room temperature and concentrated. The residue was slurried in hexanes, filtered and the filtrate was concentrated. The precipitate was purified by flash chromatography eluting with hexanes/chloroform (0-50%) to afford the 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine (1.60 g, 15%). The concentrated filtrate was purified by flash chromatography eluting with hexanes/chloroform (10-40%) to afford 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine (5.22 g, 50%).
Quantity
34.8 mmol
Type
reactant
Reaction Step One
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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